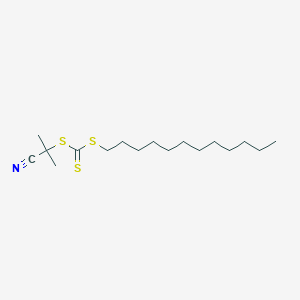

2-Cyanopropan-2-yl dodecyl carbonotrithioate

Beschreibung

The exact mass of the compound 2-Cyanopropan-2-yl dodecyl carbonotrithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyanopropan-2-yl dodecyl carbonotrithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanopropan-2-yl dodecyl carbonotrithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVOWVXHKOQYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746391 | |

| Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870196-83-1 | |

| Record name | 2-Cyano-2-propyl dodecyl trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870196-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into 2-Cyanopropan-2-yl Dodecyl Carbonotrithioate: A Technical Guide for Advanced Polymer Synthesis

This guide provides an in-depth technical overview of 2-Cyanopropan-2-yl dodecyl carbonotrithioate, a pivotal tool for researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers. We will explore its fundamental properties, mechanism of action in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and its diverse applications in materials science and drug delivery, supported by field-proven insights and established experimental protocols.

Introduction: The Significance of Controlled Polymerization

In the realm of polymer chemistry, precision is paramount. The ability to control molecular weight, architecture, and functionality of a polymer chain opens up a vast landscape of possibilities for creating advanced materials with tailored properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique for achieving this control. At the heart of many RAFT polymerizations lies a crucial component: the chain transfer agent (CTA). 2-Cyanopropan-2-yl dodecyl carbonotrithioate, also known as S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate, has emerged as a highly effective RAFT agent for a range of monomers.[1][2] Its structure is uniquely suited to mediate the polymerization process, enabling the synthesis of polymers with low dispersity and high end-group fidelity.[3][4]

This guide will serve as a comprehensive resource, elucidating the "why" behind the "how" of using this specific RAFT agent, empowering researchers to design and execute polymer syntheses with a high degree of confidence and success.

Core Properties of 2-Cyanopropan-2-yl Dodecyl Carbonotrithioate

A thorough understanding of the physicochemical properties of a RAFT agent is essential for its effective application. The key properties of 2-Cyanopropan-2-yl dodecyl carbonotrithioate are summarized in the table below.

| Property | Value | Source |

| Synonyms | S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate, 2-Cyano-2-propyl dodecyl trithiocarbonate | [1][5] |

| CAS Number | 870196-83-1 | [6][7] |

| Molecular Formula | C17H31NS3 | [7][8] |

| Molecular Weight | 345.63 g/mol | [7][8] |

| Appearance | White or Colorless to Brown powder to lump to clear liquid; Dark orange liquid | [5][9] |

| Density | 0.991 g/mL at 25 °C | [2][10] |

| Purity | >97% (HPLC) | [2][5] |

| Storage Temperature | 2-8 °C | [2][10] |

The RAFT Mechanism: A Controlled Radical Process

The efficacy of 2-Cyanopropan-2-yl dodecyl carbonotrithioate lies in its ability to mediate a degenerative chain transfer process during radical polymerization. This process allows for the controlled growth of polymer chains, leading to a narrow molecular weight distribution. The generally accepted mechanism is depicted below.

Caption: A typical workflow for RAFT polymerization.

Methodology:

-

Reagent Preparation: Accurately weigh the monomer (e.g., methyl methacrylate), 2-Cyanopropan-2-yl dodecyl carbonotrithioate (RAFT agent), and a radical initiator (e.g., AIBN) into a reaction vessel (e.g., a Schlenk flask). The molar ratio of monomer to RAFT agent will determine the target molecular weight, while the ratio of RAFT agent to initiator will influence the polymerization rate and control.

-

Solvent Addition: Add the desired solvent (e.g., DMF, benzene) to the reaction vessel to dissolve the reagents. [11]3. Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, the reaction mixture must be thoroughly degassed. This is typically achieved through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen. [11]4. Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C). [11]The polymerization time will depend on the specific monomer, initiator, and desired conversion.

-

Termination: To stop the polymerization, remove the reaction vessel from the heat source and cool it to room temperature. Exposing the mixture to air will also quench the reaction.

-

Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

-

Characterization: The molecular weight (Mn) and dispersity (Đ) of the polymer are determined using Gel Permeation Chromatography (GPC). Monomer conversion can be calculated using Nuclear Magnetic Resonance (NMR) spectroscopy. [12]

Safety and Handling

2-Cyanopropan-2-yl dodecyl carbonotrithioate is harmful if swallowed, in contact with skin, or if inhaled. [5][13]It can also cause skin and serious eye irritation. [13]Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6][13]All handling should be performed in a well-ventilated area or a fume hood. [13]For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [6][13]

Conclusion

2-Cyanopropan-2-yl dodecyl carbonotrithioate is a highly effective and versatile RAFT agent that provides polymer chemists with a powerful tool for synthesizing well-defined polymers with controlled architectures and narrow molecular weight distributions. Its utility spans a wide range of applications, from the creation of advanced materials to the development of sophisticated drug delivery systems. By understanding its fundamental properties, mechanism of action, and proper experimental procedures, researchers can leverage this key enabling technology to push the boundaries of polymer science.

References

-

Polymer Source. (n.d.). 2-Cyano-2-propyl dodecyl trithiocarbonate. Retrieved from [Link]

- Ivanchenko, O., Odnoroh, M., Rolle, F., Mazières, S., Guerre, M., Destarac, M., ... & Coote, M. L. (2024). 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization.

-

Flinders University. (2024). 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. Retrieved from [Link]

- Van Steenberge, P. H., D'hooge, D. R., Wang, Y., Zhong, M., Reyniers, M. F., Konkolewicz, D., ... & Marin, G. B. (2017). Ab-Initio-Based Kinetic Modeling to Understand RAFT Exchange: The Case of 2-Cyano-2-Propyl Dodecyl Trithiocarbonate and Styrene. Macromolecules, 50(21), 8446-8457.

- D'hooge, D. R., Van Steenberge, P. H., Reyniers, M. F., & Marin, G. B. (2016). A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate.

- Trestin, M., Le-Hellaye, M., Le Meins, J. F., & Taton, D. (2020).

- Van Steenberge, P. H. M. (2015).

-

PubMed. (2024). 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. Retrieved from [Link]

- Keddie, D. J. (2013). End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries. In Thiol-X Chemistries in Polymer and Materials Science. The Royal Society of Chemistry.

- Wang, S., Zhang, F., Yu, G., Wang, Z., Jacobson, O., Ma, Y., ... & Chen, X. (2019). Zwitterionic-to-cationic charge conversion polyprodrug nanomedicine for enhanced drug delivery. Theranostics, 9(1), 36-46.

-

Polymer Source. (2021). Safety Data Sheet. Retrieved from [Link]

-

REALAB LLC. (n.d.). 2-Cyanopropan-2-yl dodecyl carbonotrithioate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RAFT-Based Polymers for Click Reactions. Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Cyano-2-propyl dodecyl trithiocarbonate, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyano-2-propyl dodecyl trithiocarbonate. PubChem Compound Summary for CID 71310910. Retrieved from [Link].

-

SLS. (n.d.). 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% (HPLC). Retrieved from [Link]

Sources

- 1. 2-Cyano-2-propyl dodecyl trithiocarbonate [polymersource.ca]

- 2. 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. d-nb.info [d-nb.info]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. 2-Cyano-2-propyl Dodecyl Trithiocarbonate | 870196-83-1 | TCI AMERICA [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Cyanpropan-2-yl dodecyl carbonotrithioate | CymitQuimica [cymitquimica.com]

- 10. 2-氰基-2-丙基十二烷基三硫代碳酸酯 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. thno.org [thno.org]

- 12. lct.ugent.be [lct.ugent.be]

- 13. polymersource.ca [polymersource.ca]

2-Cyanopropan-2-yl dodecyl carbonotrithioate structure and properties

An In-Depth Technical Guide to 2-Cyanopropan-2-yl Dodecyl Carbonotrithioate: Structure, Properties, and Applications in Advanced Polymer Synthesis

Introduction

In the landscape of polymer chemistry, the pursuit of materials with precisely defined architectures and functionalities is paramount. Controlled/living radical polymerization techniques have emerged as indispensable tools in this endeavor, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization standing out for its versatility and broad applicability.[1] At the heart of the RAFT process are chain transfer agents (CTAs), which govern the polymerization kinetics and determine the final polymer characteristics. This guide provides a comprehensive technical overview of a highly effective CTA: 2-Cyanopropan-2-yl dodecyl carbonotrithioate.

This molecule is a member of the trithiocarbonate class of RAFT agents, renowned for their efficacy in controlling the polymerization of a wide range of monomers, particularly methacrylates, methacrylamides, and styrenes.[2] Its structure is meticulously designed with a highly effective leaving group (2-cyanopropan-2-yl) and a stabilizing group (dodecyl), which together provide excellent control over molar mass distribution and allow for the synthesis of polymers with low dispersity (Ð).[3][4]

This document, intended for researchers, chemists, and drug development professionals, will delve into the core chemical and physical properties of this RAFT agent, its mechanism of action, detailed synthesis and polymerization protocols, and its applications in cutting-edge fields such as drug delivery and advanced materials science.

Molecular Structure and Physicochemical Properties

The efficacy of 2-Cyanopropan-2-yl dodecyl carbonotrithioate as a RAFT agent is a direct consequence of its unique molecular architecture. It consists of a central carbonotrithioate core (S=C(S)S) flanked by two distinct functional groups:

-

The R-group (Leaving Group): A 2-cyanopropan-2-yl group, -C(CH₃)₂CN. This tertiary carbon-centered radical is an excellent homolytic leaving group, readily re-initiating polymerization. Its stability is enhanced by the adjacent nitrile group. The choice of this group is critical for achieving rapid and efficient chain transfer.[3]

-

The Z-group (Stabilizing Group): A dodecyl group, -C₁₂H₂₅. This long alkyl chain modulates the reactivity of the C=S double bond and influences the solubility of the RAFT agent. It is crucial for stabilizing the intermediate radical formed during the RAFT process.[1]

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of 2-Cyanopropan-2-yl dodecyl carbonotrithioate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 870196-83-1 | [5][6] |

| Molecular Formula | C₁₇H₃₁NS₃ | [5][6] |

| Molecular Weight | 345.63 g/mol | [5][6] |

| IUPAC Name | 2-(dodecylsulfanylcarbothioylsulfanyl)-2-methylpropanenitrile | [6] |

| Synonyms | 2-Cyano-2-propyl dodecyl trithiocarbonate, S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate | [5][6][7] |

| SMILES String | CCCCCCCCCCCCSC(=S)SC(C)(C)C#N | [5][8] |

| InChI Key | QSVOWVXHKOQYIP-UHFFFAOYSA-N | [8] |

| Appearance | Orange or colorless to brown liquid/powder/lump | [2][9] |

| Density | 0.991 g/mL at 25 °C | [8][10] |

| Refractive Index (n20/D) | 1.535 | [8][11] |

| Purity | Typically >97% (HPLC) | [2] |

| Storage Temperature | 2-8°C, light sensitive | [8][9][12] |

Spectral Data

Structural confirmation is typically achieved through spectroscopic methods. The ¹H NMR spectrum in CDCl₃ provides characteristic signals corresponding to the protons of the dodecyl chain and the methyl groups of the 2-cyanopropan-2-yl moiety.[13]

The Chemistry of a RAFT Agent: Mechanism of Action

2-Cyanopropan-2-yl dodecyl carbonotrithioate exerts control over polymerization via the established RAFT mechanism. This process involves a series of reversible addition-fragmentation steps that establish a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.

The key steps involving the CTA are:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to produce primary radicals, which then react with monomer units to form propagating polymer chains (P•n).

-

Chain Transfer: The propagating radical (P•n) adds to the C=S bond of the RAFT agent. This forms a short-lived intermediate radical.

-

Fragmentation: The intermediate radical fragments, releasing the R-group (2-cyanopropan-2-yl) as a new radical (R•). This new radical can then initiate the polymerization of another monomer, starting a new polymer chain. The original propagating chain is now capped with the trithiocarbonate group, becoming a dormant species (macro-CTA).

-

Re-initiation & Equilibration: The expelled radical (R•) initiates a new polymer chain (P•m). This new propagating chain can then add to the dormant macro-CTA, re-entering the main equilibrium. This rapid exchange between active and dormant states is the cornerstone of RAFT polymerization.

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

Synthesis Protocol

The synthesis of 2-Cyanopropan-2-yl dodecyl carbonotrithioate can be achieved through the radical-induced reaction between a suitable trithiocarbonate precursor and a source of the 2-cyanopropan-2-yl radical, such as 2,2'-azobis(isobutyronitrile) (AIBN).[3][14]

Materials

-

S,S'-bis(dodecyl)trithiocarbonate

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Ethyl acetate (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve S,S'-bis(dodecyl)trithiocarbonate and AIBN in anhydrous ethyl acetate. A typical molar ratio would be approximately 2:1 (AIBN to trithiocarbonate) to favor the formation of the desired product.

-

Inert Atmosphere: Seal the flask and thoroughly degas the solution by performing at least three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can interfere with the radical reactions.

-

Initial Reaction Stage: Immerse the flask in an oil bath preheated to a temperature sufficient to initiate the decomposition of AIBN (typically around 70-80 °C). Stir the reaction mixture under an inert atmosphere for approximately 40-60 minutes.[14]

-

Main Reaction Stage: Continue heating and stirring the reaction at the same temperature for an extended period, typically 12 hours or until consumption of the starting material is confirmed by a suitable analytical method (e.g., TLC or HPLC).[14]

-

Workup and Purification: After cooling the reaction mixture to room temperature, concentrate the solution under reduced pressure to remove the ethyl acetate. The resulting crude product, an orange or yellow oil, can then be purified using column chromatography on silica gel to isolate the 2-Cyanopropan-2-yl dodecyl carbonotrithioate.

Application in Controlled Polymerization: Experimental Workflow

This RAFT agent is highly effective for producing well-defined polymers. The following is a generalized protocol for the RAFT polymerization of a monomer like methyl methacrylate (MMA) or styrene.

Materials

-

Monomer (e.g., methyl methacrylate, freshly distilled)

-

2-Cyanopropan-2-yl dodecyl carbonotrithioate (CTA)

-

Radical Initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., DMF, toluene, or anisole)

-

Argon or Nitrogen gas supply

-

Reaction vessel (e.g., Schlenk tube or flask)

-

Precipitation solvent (e.g., cold methanol or hexane)

Step-by-Step Methodology

-

Reagent Calculation: Determine the desired degree of polymerization (DP) and calculate the required molar ratios of monomer, CTA, and initiator. A typical ratio of [Monomer]:[CTA]:[Initiator] might be[15]:[5]:[0.1].

-

Reaction Mixture Preparation: In a Schlenk tube, combine the monomer, 2-Cyanopropan-2-yl dodecyl carbonotrithioate, AIBN, and the chosen solvent.[16]

-

Degassing: Seal the tube with a rubber septum and degas the solution using at least three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

-

Polymerization: Place the sealed reaction tube in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).[16] Allow the polymerization to proceed for the predetermined time, which can range from a few hours to 24 hours depending on the target conversion and monomer reactivity.

-

Termination and Isolation: To quench the reaction, rapidly cool the tube in an ice bath and expose the mixture to air.

-

Polymer Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol for PMMA). Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Analyze the resulting polymer for its molecular weight (Mₙ), dispersity (Ð), and structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Experimental workflow for RAFT polymerization using the CTA.

Advanced Applications in Drug Delivery and Materials Science

The precision afforded by 2-Cyanopropan-2-yl dodecyl carbonotrithioate in polymerization is a gateway to sophisticated materials for high-value applications.

Nanomedicine and Drug Delivery

In drug delivery, polymers serve as carriers to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[17][18] RAFT polymerization using this CTA allows for the synthesis of well-defined block copolymers that can self-assemble into nanostructures like micelles or vesicles.

-

Amphiphilic Block Copolymers: By sequentially polymerizing a hydrophilic monomer (e.g., polyethylene glycol methacrylate) and a hydrophobic monomer, one can create amphiphilic block copolymers. In aqueous media, these polymers self-assemble into core-shell micelles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stealth properties, prolonging circulation time and enabling passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[17]

-

Stimuli-Responsive Systems: Functional monomers can be incorporated to create polymers that respond to specific biological triggers (e.g., pH, redox potential, enzymes) found in the tumor microenvironment. This allows for "smart" drug delivery systems that release their payload specifically at the target site, enhancing efficacy and reducing side effects. A documented use of this CTA involves synthesizing polymers for charge-conversional nanomedicine, which changes its surface charge in the acidic tumor environment to enhance cellular uptake.[16]

Advanced Materials

The ability to create block copolymers with low dispersity is also crucial in materials science. For instance, ABA triblock copolymers, where A is a hard block (e.g., PMMA) and B is a soft block (e.g., poly(n-butyl acrylate)), can be synthesized using this CTA.[3][4] These materials behave as thermoplastic elastomers, combining the processability of thermoplastics with the elasticity of rubbers.

Safety and Handling

Proper handling of 2-Cyanopropan-2-yl dodecyl carbonotrithioate is essential due to its potential hazards.

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| H302: Harmful if swallowed | Acute Tox. 4 | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical advice. | [10][19] |

| H312: Harmful in contact with skin | Acute Tox. 4 | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [20] |

| H332: Harmful if inhaled | Acute Tox. 4 | Avoid breathing vapors/mist. Use only in a well-ventilated area or with respiratory protection. | [20] |

| H315/H319: Causes skin/serious eye irritation | Skin Irrit. 2 / Eye Irrit. 2 | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs. |

-

Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light, at the recommended temperature of 2-8°C.[8][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-Cyanopropan-2-yl dodecyl carbonotrithioate is a powerful and versatile chain transfer agent for RAFT polymerization. Its well-balanced design, featuring an efficient leaving group and a suitable stabilizing chain, provides excellent control over the polymerization of numerous monomers. This control enables the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures such as block copolymers. These tailored macromolecules are pivotal for advancing fields ranging from materials science, with the development of novel thermoplastic elastomers, to nanomedicine, where they form the basis of sophisticated drug delivery systems. A thorough understanding of its properties, mechanism, and handling is key to unlocking its full potential in the laboratory and beyond.

References

-

ResearchGate. Figure S17. 1 H NMR spectrum of 2-cyanopropan-2-yl dodecyl... [Link]

-

Polymer Source. 2-Cyano-2-propyl dodecyl trithiocarbonate. [Link]

-

Guliashvili, T., et al. RAFT-Based Polymers for Click Reactions. Polymers (Basel). [Link]

-

Ivanchenko, O., et al. 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. Macromolecular Rapid Communications. [Link]

-

ResearchGate. A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate. [Link]

-

PubMed. 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. [Link]

-

PubChem. 2-Cyano-2-propyl dodecyl trithiocarbonate. [Link]

-

Wang, S., et al. Supporting Information: Zwitterionic-to-cationic charge conversion polyprodrug nanomedicine for enhanced drug delivery. [Link]

-

Ottokemi. 2-Cyano-2-propyl dodecyl trithiocarbonate, 97%. [Link]

-

Polymer Source. Safety Data Sheet - 2-Cyano-2-propyl dodecyl trithiocarbonate. [Link]

-

MDPI. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. [Link]

-

MDPI. Drug Delivery Systems Utilizing Essential Oils and Their Compounds—A Promising Approach to Fight Pathogens. [Link]

-

MDPI. Nanoparticles in Drug Delivery: From History to Therapeutic Applications. [Link]

Sources

- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Cyano-2-propyl dodecyl trithiocarbonate [polymersource.ca]

- 8. 2-Cyano-2-propyl dodecyl trithiocarbonate 97 HPLC 870196-83-1 [sigmaaldrich.com]

- 9. 2-Cyano-2-propyl dodecyl trithiocarbonate-SINOCOMPOUND [en.sinocompound.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Cyano-2-propyl dodecyl trithiocarbonate 97 HPLC 870196-83-1 [sigmaaldrich.com]

- 12. strem.com [strem.com]

- 13. researchgate.net [researchgate.net]

- 14. S-(2-CYANO-2-PROPYL)-S-DODECYLTRITHIOCARBONATE synthesis - chemicalbook [chemicalbook.com]

- 15. thno.org [thno.org]

- 16. mdpi.com [mdpi.com]

- 17. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. 2-Cyano-2-propyl Dodecyl Trithiocarbonate | 870196-83-1 | TCI EUROPE N.V. [tcichemicals.com]

- 20. polymersource.ca [polymersource.ca]

An In-depth Technical Guide to the Mechanism of Action for 2-Cyano-2-propyl dodecyl trithiocarbonate in RAFT Polymerization

This guide provides a detailed exploration of the mechanistic principles governing Reversible Addition-Fragmentization chain Transfer (RAFT) polymerization, with a specific focus on the role and function of 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as a highly effective chain transfer agent. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes core chemical principles with practical, field-proven insights to illuminate the causality behind this powerful polymerization technique.

Introduction: The Essence of Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as one of the most versatile and powerful methods for Reversible-Deactivation Radical Polymerization (RDRP).[1][][3] Unlike conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions and undefined architectures, RAFT allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block, star, and brush polymers.[1][][4]

The defining feature of the RAFT process is the introduction of a thiocarbonylthio compound, known as a RAFT agent or Chain Transfer Agent (CTA), to a standard radical polymerization system.[1][4][5] This agent establishes a rapid dynamic equilibrium between a small population of active, propagating polymer chains and a large population of dormant chains.[4][6] This controlled exchange ensures that all polymer chains have an equal probability to grow, leading to a uniform and predictable final product. This guide focuses on a widely used trithiocarbonate RAFT agent, 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), to dissect this elegant mechanism.

Section 1: The RAFT Agent – 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

The efficacy of a RAFT polymerization is critically dependent on the choice of the RAFT agent, which must be matched to the monomer being polymerized.[5] CPDTC is a highly effective agent, particularly for methacrylate, methacrylamide, and styrene monomers.[7][8][9] Its structure is composed of three key components: the trithiocarbonate core, a reinitiating/leaving 'R' group, and a stabilizing 'Z' group.[4][10]

Caption: The core mechanistic cycle of RAFT polymerization.

Step 1 & 2: Initiation and Propagation The process begins like a standard free-radical polymerization. A thermal initiator, such as azobisisobutyronitrile (AIBN), decomposes to generate initial radicals (I•). [1][5]These radicals react with monomer (M) to form short, propagating polymer chains (Pₙ•). [1][] Step 3: The Pre-Equilibrium - Chain Transfer This is the first crucial step involving the RAFT agent. A propagating radical (Pₙ•) adds to the C=S bond of the CPDTC molecule. This creates a short-lived intermediate radical adduct. [1][10]This intermediate can then fragment in one of two ways:

-

Reverse Fragmentation: It can collapse back to the original species (Pₙ• and CPDTC).

-

Forward Fragmentation: It can fragment to release the R-group (the 2-cyano-2-propyl radical, R•) and form a dormant polymeric trithiocarbonate species (Pₙ-S-C(=S)-Z). [1] For effective RAFT control, the forward fragmentation must be favorable.

Step 4: Reinitiation The expelled R• radical rapidly reacts with a monomer molecule to initiate a new propagating chain (Pₘ•). [1][10]The efficiency of this step is critical; if the R• radical is slow to react with the monomer, it can lead to an inhibition period or side reactions. [11]The 2-cyano-2-propyl group is known to be an efficient reinitiating radical.

Step 5: The Main Equilibrium This is the heart of the RAFT process and is responsible for the "living" characteristics of the polymerization. [1][6]The dormant polymeric trithiocarbonate species (Pₙ-S-C(=S)-Z) can be activated by another propagating radical (Pₘ•). This addition forms a new intermediate radical adduct which is symmetrical with respect to the polymer chains. This intermediate can then fragment to release either Pₙ• or Pₘ•.

This rapid and degenerative chain transfer process ensures that the active radical state is quickly passed among all polymer chains. [10]Consequently, all chains—both those initiated by the initiator and those initiated by the RAFT agent's R-group—have an equal opportunity to grow. This leads to a population of polymer chains that grow simultaneously, resulting in a narrow molecular weight distribution (low polydispersity).

Step 6: Termination Bimolecular termination between two radical species still occurs, leading to "dead" polymer. [1][5]However, the concentration of active radicals at any given time is kept very low, as most polymer chains exist in the dormant state. This dramatically reduces the rate of termination relative to the rate of propagation, allowing for the synthesis of high molecular weight polymers with high end-group fidelity. [5]

Section 3: Methodological and Kinetic Considerations

A successful RAFT polymerization relies on the rational selection of reaction parameters. The underlying mechanism dictates how these choices influence the final polymer properties.

Experimental Workflow: A Self-Validating System

| Step | Action | Rationale & Causality |

| 1. Component Selection | Choose Monomer, CPDTC, Initiator (e.g., AIBN), and Solvent. | CPDTC is selected for its compatibility with monomers like styrenes and methacrylates. The initiator must provide a slow, steady supply of radicals at the chosen reaction temperature. |

| 2. Stoichiometry | Calculate molar ratios: [Monomer]₀/[CPDTC]₀ and [CPDTC]₀/[Initiator]₀. | The [Monomer]/[CPDTC] ratio theoretically determines the target Degree of Polymerization (DP) and thus the final molecular weight. The [CPDTC]/[Initiator] ratio (typically 1-5) is critical for minimizing termination; a higher ratio ensures that most chains are initiated by the RAFT agent's R-group and that the concentration of dormant chains far exceeds that of active radicals. [12] |

| 3. Reaction Setup | Degas the mixture (e.g., via freeze-pump-thaw cycles or nitrogen sparging) and heat to the desired temperature. | Oxygen must be removed as it readily reacts with radicals, inhibiting polymerization. The temperature must be sufficient to decompose the initiator at a suitable rate. |

| 4. Monitoring & Analysis | Periodically sample the reaction to measure monomer conversion (via ¹H NMR or GC) and polymer properties (Mₙ and PDI via SEC/GPC). | A key indicator of a controlled polymerization is a linear increase in number-average molecular weight (Mₙ) with monomer conversion . Additionally, the polydispersity index (PDI) should remain low (typically < 1.3) throughout the reaction. These observable outcomes directly validate that the main equilibrium is functioning correctly. |

Conclusion

The mechanism of RAFT polymerization, when mediated by an effective agent like 2-Cyano-2-propyl dodecyl trithiocarbonate, is a robust and elegant system for controlling radical polymerization. By establishing a rapid equilibrium between active and dormant species, CPDTC ensures that polymer chains grow uniformly, providing unparalleled control over molecular weight and distribution. The distinct roles of its R-group as an efficient leaving and reinitiating species and its Z-group in modulating reactivity make it a premier choice for synthesizing well-defined polymers from a range of important monomers. This mechanistic understanding is paramount for researchers aiming to design and produce advanced polymeric materials with tailored properties for applications ranging from drug delivery to materials science.

References

-

Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. en.wikipedia.org. [Link]

-

2.10: Living Radical Polymerization- RAFT - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

RAFT polymerization - specific polymers. polymer-chemistry.com. [Link]

-

Z-type and R-type macro-RAFT agents in RAFT dispersion polymerization – another mechanism perspective on PISA - Polymer Chemistry (RSC Publishing). pubs.rsc.org. [Link]

-

Full article: On the Critical Role of RAFT Agent Design in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization - Taylor & Francis Online. . [Link]

-

The Application of RAFT Agents in Polymer Synthesis - Boron Molecular. boronmolecular.com. [Link]

-

RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange - RSC Publishing. pubs.rsc.org. [Link]

-

RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange - PMC - NIH. . [Link]

-

RAFT Polymerization Overview - YouTube. . [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate, 97% (HPLC). . [Link]

-

a) Pre‐equilibrium and main equilibrium in RAFT13 and b) main equilibrium in TERP14 with the observed side fragmentation for ethylene polymerizations. P, P - ResearchGate. . [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

RAFT-Based Polymers for Click Reactions - PMC - NIH. . [Link]

-

A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate - Laboratory for Chemical Technology. . [Link]

-

Kinetic analysis of reversible addition fragmentation chain transfer (RAFT) polymerizations: Conditions for inhibition, retardation, and optimum living polymerization - UQ eSpace - The University of Queensland. espace.library.uq.edu.au. [Link]

-

RAFT Agents - Trinitti International Co., Ltd.. . [Link]

-

Main equilibrium in both a) RAFT and b) TERP with the respectively... - ResearchGate. . [Link]

-

Ab-Initio-Based Kinetic Modeling to Understand RAFT Exchange: The Case of 2-Cyano-2-Propyl Dodecyl Trithiocarbonate and Styrene - ResearchGate. . [Link]

-

A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate - ResearchGate. . [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate - Polymer Source. . [Link]

-

2-Cyano-2-propyl Dodecyl Trithiocarbonate - Porphynet. porphynet.com. [Link]

-

Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing). pubs.rsc.org. [Link]

-

RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models | Request PDF. . [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate, 97% - Ottokemi. . [Link]

-

Supporting Information. pubs.rsc.org. [Link]

-

Bioapplications of RAFT Polymerization | Chemical Reviews - ACS Publications. pubs.acs.org. [Link]

-

Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC - NIH. . [Link]

-

A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Polymer Systems. [Link]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 3. boronmolecular.com [boronmolecular.com]

- 4. specificpolymers.com [specificpolymers.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Cyano-2-propyl dodecyl trithiocarbonate 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% 2-Cyano-2-propyl dodecyl trithiocarbonate, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 10. youtube.com [youtube.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. lct.ugent.be [lct.ugent.be]

An In-depth Technical Guide to 2-Cyanopropan-2-yl Dodecyl Carbonotrithioate: Synthesis, Mechanism, and Application

This guide provides a comprehensive technical overview of 2-Cyanopropan-2-yl dodecyl carbonotrithioate, a pivotal chain transfer agent (CTA) in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, mechanistic role in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and practical applications, grounding all claims in authoritative sources.

Introduction: The Advent of Controlled Polymer Architectures

The pursuit of polymers with precisely defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block, graft, and star polymers) has driven the development of controlled/living radical polymerization (CRP) techniques. Among these, RAFT polymerization stands out for its versatility, tolerance to a wide range of functional groups and reaction conditions, and applicability to a vast array of monomers.[1]

At the heart of this powerful technology is the RAFT agent, or CTA. 2-Cyanopropan-2-yl dodecyl carbonotrithioate (also known as 2-Cyano-2-propyl dodecyl trithiocarbonate) has emerged as a highly effective and commercially available RAFT agent, particularly well-suited for controlling the polymerization of methacrylate, methacrylamide, and styrene monomers. Its structure features a trithiocarbonate core, a stabilizing Z-group (the dodecyl chain), and a homolytic leaving group or R-group (the 2-cyanopropan-2-yl moiety). This specific combination of groups dictates its reactivity and efficacy in mediating polymerization.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are prerequisites for reproducible experimentation.

| Property | Value | Source(s) |

| CAS Number | 870196-83-1 | [2][3][4] |

| Molecular Formula | C₁₇H₃₁NS₃ | [3][5] |

| Molecular Weight | 345.63 g/mol | [3][4][5] |

| Appearance | White or Colorless to Brown powder, lump, or clear liquid | |

| Purity | >97.0% (by HPLC) | [1] |

| Density | ~0.991 g/mL at 25 °C | [2] |

| Storage Temperature | 2-8°C |

The Core Mechanism: Mediating Control in RAFT Polymerization

2-Cyanopropan-2-yl dodecyl carbonotrithioate exerts control over polymerization via the RAFT mechanism. This process involves a degenerative chain transfer process where the CTA reversibly reacts with growing polymer chains. This establishes a dynamic equilibrium that ensures most chains are kept in a dormant state at any given time, allowing them to grow at a similar rate.

The key steps are illustrated below:

Caption: The RAFT polymerization mechanism.

The process begins with a standard radical initiator generating a propagating radical (P•). This radical adds to the C=S bond of the RAFT agent, forming a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the initial R-group as a new radical (R•) and forming a dormant polymeric RAFT agent. This new R• radical then initiates the growth of a new polymer chain. A rapid equilibrium is established between the active (propagating) and dormant species, ensuring controlled growth.

Synthesis and Discovery: A Practical Approach

While the discovery of specific RAFT agents is an evolutionary process built upon foundational work in radical chemistry, a common and effective laboratory synthesis for 2-Cyanopropan-2-yl dodecyl carbonotrithioate involves the reaction of a carbonotrithioate salt or a precursor with a source for the 2-cyanopropan-2-yl radical. A well-documented approach uses 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the radical source.[5]

Experimental Protocol: Synthesis

This protocol is based on established methods for synthesizing trithiocarbonate RAFT agents.[5]

Objective: To synthesize 2-Cyanopropan-2-yl dodecyl carbonotrithioate.

Materials:

-

S,S'-bis(1-dodecyl)trithiocarbonate (precursor)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Ethyl acetate (solvent), degassed

-

Nitrogen or Argon gas supply

-

Standard reflux glassware

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S,S'-bis(1-dodecyl)trithiocarbonate and AIBN in degassed ethyl acetate.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit radical reactions. This step is critical for ensuring high yield and purity.

-

Initiation Stage: Stir the mixture under an inert atmosphere for approximately 40-60 minutes at room temperature.[5] This allows for initial mixing and equilibration.

-

Thermal Reaction: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain this temperature for 12 hours under a continuous inert atmosphere.[5] The elevated temperature causes the thermal decomposition of AIBN, which generates the 2-cyanopropan-2-yl radicals required to form the final product.

-

Work-up and Purification: After cooling, the solvent is typically removed under reduced pressure. The crude product is then purified, commonly by column chromatography over silica gel, to isolate the target compound from unreacted starting materials and byproducts.

Caption: Workflow for the synthesis of the RAFT agent.

Validation and Characterization: Ensuring Purity and Structure

The successful synthesis of 2-Cyanopropan-2-yl dodecyl carbonotrithioate must be validated through rigorous analytical techniques. This constitutes a self-validating system, ensuring the reagent's quality before its use in polymerization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. Commercial suppliers typically guarantee a purity of >97%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific proton and carbon signals corresponding to the dodecyl chain, the quaternary carbon of the cyanopropyl group, and the trithiocarbonate carbon are identified. Kinetic studies of RAFT polymerization frequently rely on NMR to track monomer conversion.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp peak around 2240 cm⁻¹ indicates the nitrile (C≡N) stretch, while strong absorptions around 1050-1250 cm⁻¹ are characteristic of the C-S and C=S bonds of the trithiocarbonate group.

Application in Controlled Polymerization

The primary application of this compound is as a CTA for synthesizing polymers with controlled characteristics. A typical experimental protocol is outlined below.

Experimental Protocol: RAFT Polymerization of a Methacrylate Monomer

Objective: To synthesize a poly(methacrylate) of a target molecular weight and low dispersity.

Materials:

-

Methacrylate monomer (e.g., methyl methacrylate)

-

2-Cyanopropan-2-yl dodecyl carbonotrithioate (RAFT Agent)

-

AIBN (Initiator)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or Dioxane)[7]

-

Nitrogen or Argon gas supply

Procedure:

-

Reagent Calculation: The target degree of polymerization (and thus molecular weight) is determined by the initial molar ratio of monomer to RAFT agent ([M]₀/[RAFT]₀). The initiator concentration is typically set at a fraction (e.g., 1/5th to 1/10th) of the RAFT agent concentration ([RAFT]₀/[I]₀) to minimize the formation of chains not bearing the RAFT end-group.

-

Preparation: In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 70-80 °C for AIBN).[7] The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination: To stop the polymerization, quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.

-

Isolation: The polymer is typically isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. 2-Cyanopropan-2-yl dodecyl carbonotrithioate is classified as harmful.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing vapors, mist, or gas. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.

Conclusion

2-Cyanopropan-2-yl dodecyl carbonotrithioate is a cornerstone of modern polymer synthesis, providing researchers with a robust tool to craft materials with exceptional precision. Its well-understood mechanism, accessible synthesis, and proven efficacy in controlling the polymerization of key monomer families have solidified its role in academic research and the development of advanced materials for drug delivery, nanotechnology, and beyond. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for leveraging its full potential.

References

-

Supporting Information for "Transformative nanomedicine of an amphiphilic camptothecin prodrug for long circulation and high tumor uptake in cancer therapy" . ACS Nano. [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 . PubChem. [Link]

-

2-Cyano-2-propyl dodecyl trithiocarbonate . Polymer Source. [Link]

-

2‐Cyanopropan‐2‐yl versus 1‐Cyanocyclohex‐1‐yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization . ResearchGate. [Link]

-

2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization . PubMed. [Link]

-

A Kinetic Study of RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate . Laboratory for Chemical Technology. [Link]

Sources

- 1. 2-氰基-2-丙基十二烷基三硫代碳酸酯 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. S-(2-CYANO-2-PROPYL)-S-DODECYLTRITHIOCARBONATE synthesis - chemicalbook [chemicalbook.com]

- 6. lct.ugent.be [lct.ugent.be]

- 7. thno.org [thno.org]

A Technical Guide to 2-Cyanopropan-2-yl dodecyl carbonotrithioate (CAS: 870196-83-1): A Versatile RAFT Agent for Polymer Chemistry and Biomedical Applications

This technical guide provides an in-depth analysis of the chemical compound identified by CAS number 870196-83-1, commonly known as 2-Cyanopropan-2-yl dodecyl carbonotrithioate. Primarily recognized for its role as a highly efficient Reversible Addition-Fragmentation chain Transfer (RAFT) agent, this document will explore its fundamental properties, mechanism of action, synthesis protocols, and its expanding applications, particularly in the realms of advanced materials and drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying the agent is the first step in its effective application. The compound is known by several synonyms, reflecting its structure and function in RAFT polymerization.

Table 1: Chemical Identifiers for CAS 870196-83-1

| Identifier | Value |

|---|---|

| CAS Number | 870196-83-1[1][2][3][4][5][6][7] |

| Primary Name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate[1][2][4] |

| Common Synonym | 2-Cyano-2-propyl dodecyl trithiocarbonate[3][4] |

| Abbreviation | CPDT[1] |

| Molecular Formula | C₁₇H₃₁NS₃[2][4][7] |

| Molecular Weight | ~345.63 g/mol [2][3][7] |

| InChI Key | QSVOWVXHKOQYIP-UHFFFAOYSA-N[3][4] |

| SMILES | S=C(SCCCCCCCCCCCC)SC(C)(C#N)C[2][4] |

The physicochemical properties of this agent are critical for its handling, storage, and application in various solvent systems. The long dodecyl chain imparts significant hydrophobic character, making it highly soluble in organic solvents.[1][4]

Table 2: Physicochemical Properties of 2-Cyanopropan-2-yl dodecyl carbonotrithioate

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White/colorless to brown/orange powder, lump, or clear liquid | [7][8] |

| Boiling Point | 476.9 ± 24.0 °C (Predicted) | [5][6][7] |

| Density | 0.991 g/mL at 25 °C | [5][6][7] |

| Storage | Refrigerated (0-10°C), under inert gas |

| Sensitivities | Light, moisture, and heat sensitive |[4][7] |

The Core Mechanism: Role in RAFT Polymerization

The primary utility of 2-Cyanopropan-2-yl dodecyl carbonotrithioate stems from its function as a chain transfer agent (CTA) in RAFT polymerization. This process is a form of reversible deactivation radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[1][8]

The mechanism is a degenerative chain transfer process involving a sequence of addition-fragmentation equilibria. The trithiocarbonate group (-S-C(=S)-S-) is the key functional moiety, often referred to as the "Z-group," while the 2-cyanopropan-2-yl moiety acts as the reinitiating or "R-group."

The key steps are:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to produce primary radicals, which react with monomer units to form propagating polymer chains (P•n).

-

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent (CTA). This forms a transient radical intermediate.

-

Fragmentation: This intermediate fragments, releasing a new radical (the R-group radical, R•) which can initiate further polymerization. The original propagating chain is now capped with the trithiocarbonate group, becoming a dormant macro-CTA.

-

Re-initiation & Equilibrium: The new radical (R•) adds to the monomer, forming a new propagating chain (P•m). This chain can then add to the dormant macro-CTA, re-entering the equilibrium.

This rapid exchange between active (propagating) and dormant (macro-CTA) species ensures that all polymer chains have an equal probability of growth, leading to a controlled polymerization and polymers with a narrow molecular weight distribution.[1][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Cyano-2-propyl dodecyl trithiocarbonate | C17H31NS3 | CID 71310910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 870196-83-1: 2-Cyano-2-propyl dodecyl trithiocarbonate [cymitquimica.com]

- 5. 870196-83-1 | CAS DataBase [m.chemicalbook.com]

- 6. S-(2-CYANO-2-PROPYL)-S-DODECYLTRITHIOCARBONATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. S-(2-CYANO-2-PROPYL)-S-DODECYLTRITHIOCARBONATE | 870196-83-1 [chemicalbook.com]

- 8. resources.strem.com [resources.strem.com]

Introduction: The Role of CPDT in Controlled Polymer Synthesis

An In-depth Technical Guide to Cyanodithioformate (CPDT) Chain Transfer Agents: Physical Properties, Chemical Reactivity, and Application

In the realm of advanced polymer chemistry, the ability to precisely control macromolecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block and star polymers.[][2][3][4] At the heart of this process is the Chain Transfer Agent (CTA), a molecule that mediates the polymerization by reversibly deactivating propagating radical chains.[4][5]

Among the various classes of CTAs, cyanodithioformates (CPDTs) represent a significant family of compounds. This guide provides a comprehensive overview of the core physical and chemical properties of CPDT agents, methodologies for their characterization, and insights into their application for researchers, scientists, and professionals in drug development and materials science.

Part 1: Core Physicochemical Properties of CPDT Agents

The efficacy of a RAFT polymerization is critically dependent on the intrinsic properties of the chosen CTA. Understanding these characteristics is the first step in designing a successful and reproducible polymerization.

Molecular Structure and Synthesis

A CPDT chain transfer agent is a type of thiocarbonylthio compound characterized by a cyano group (-C≡N) attached to the carbon of the C=S bond (the Z group). The general structure also includes a homolytically cleavable R group, which initiates the growth of new polymer chains.

Caption: General chemical structure of a Cyanodithioformate (CPDT) RAFT agent.

Synthesis of CPDT agents can be achieved through various organic chemistry routes. A common method involves the reaction of a suitable precursor with carbon disulfide in the presence of a base, followed by reaction with a cyanide source.[6] Simplified and more efficient synthesis protocols that avoid tedious purification steps have been developed to increase yield and accessibility for researchers.[7]

Physical Properties

The physical state, solubility, and stability of the CPDT agent are critical parameters for designing polymerization reactions. These properties dictate the choice of solvent, reaction temperature, and handling procedures.

| Property | Description | Significance in Application |

| Appearance | Typically, these compounds are colored oils or solids, ranging from yellow to dark red. | The color originates from the thiocarbonylthio group (C=S) and can be used for qualitative tracking during chromatography or visual inspection of the reaction. |

| Solubility | Generally soluble in common organic solvents like tetrahydrofuran (THF), dioxane, chloroform, dichloromethane (DCM), and ethyl acetate.[8][9] | The choice of solvent must ensure that the monomer, initiator, and CPDT are all soluble.[10] For certain applications, water-soluble CPDTs with ionic groups have been synthesized.[11] |

| Thermal Stability | CPDT agents have limited thermal stability and can decompose at elevated temperatures. | Polymerizations are typically conducted at moderate temperatures (e.g., 60-80 °C) to prevent degradation of the CTA, which would lead to loss of control.[12] |

| Hydrolytic Stability | The trithiocarbonate moiety can be susceptible to hydrolysis, particularly under basic (alkaline) pH conditions.[11][13] Some nitrile-containing CTAs have also shown susceptibility to hydrolysis over time, even during storage.[14] | For polymerizations in aqueous or protic media, the pH must be carefully controlled, often buffered to a neutral or slightly acidic condition to maintain the integrity of the CTA.[13] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of a CPDT agent is defined by its reactivity within the RAFT polymerization equilibrium, which governs the controlled nature of the process.

Mechanism of RAFT Polymerization

The RAFT process involves a series of steps that maintain a low concentration of active radical species at any given time, allowing polymer chains to grow at a similar rate.[4]

-

Initiation : A standard radical initiator (e.g., AIBN) decomposes to form primary radicals (I•).[]

-

Propagation : These radicals react with monomer (M) to form propagating chains (Pn•).[]

-

RAFT Pre-Equilibrium : The propagating chain (Pn•) reacts with the CPDT agent to form an intermediate radical adduct. This adduct can fragment, releasing the original R group as a new radical (R•), which then initiates a new polymer chain.[2]

-

Main RAFT Equilibrium : As the polymerization proceeds, propagating chains of varying lengths (Pn• and Pm•) rapidly exchange with the dormant polymeric thiocarbonylthio species. This degenerative transfer process ensures that all living chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[2]

-

Termination : Bimolecular termination between radicals still occurs, but its overall contribution is minimized because the concentration of active radicals is kept very low.[5]

Caption: The core mechanism of RAFT polymerization mediated by a CPDT agent.

Reactivity and Monomer Compatibility

The reactivity of a CPDT agent is largely determined by the Z and R groups. The cyano group (Z = CN) is strongly electron-withdrawing, which makes the C=S bond highly reactive towards radical addition. This high reactivity makes CPDTs particularly suitable for controlling the polymerization of 'more-activated monomers' (MAMs), such as styrenes, acrylates, and methacrylates.[4][15] For 'less-activated monomers' (LAMs) like vinyl acetate, more reactive CPDTs can cause inhibition, and less activating CTAs (e.g., xanthates or dithiocarbamates) are preferred.[4][5]

Part 3: Experimental Characterization and Workflow

Rigorous characterization of both the CPDT agent and the resulting polymer is essential to validate the success of a controlled polymerization.

Characterization of the CPDT Agent

Before use, the purity and structural integrity of the CPDT agent must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. Specific proton signals corresponding to the R group and any protons near the thiocarbonylthio moiety are key indicators.[12][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. A strong, sharp peak around 2240-2260 cm⁻¹ confirms the presence of the nitrile (C≡N) group, while the C=S stretch typically appears in the 1000-1250 cm⁻¹ region.[12][17]

-

UV-Vis Spectroscopy : The thiocarbonylthio group has a characteristic strong absorbance in the UV-visible range, which can be used to quantify the CTA concentration and monitor its consumption during polymerization.[11]

Characterization of RAFT-Synthesized Polymers

The primary goal of using CPDT is to produce well-defined polymers. The following techniques are used to verify this outcome.

-

Gel Permeation/Size Exclusion Chromatography (GPC/SEC) : This is the most critical technique for assessing the success of a RAFT polymerization.[9][18][19] A successful controlled polymerization is indicated by:

-

NMR Spectroscopy : ¹H NMR of the purified polymer can be used to confirm the presence of the CTA's R and Z groups at the chain ends, providing evidence of the living nature of the polymer. It is also used to calculate monomer conversion.[10]

-

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) assesses the thermal stability of the final polymer.[12][20][21] Studies have shown that polymers synthesized via RAFT can exhibit enhanced thermal stability compared to those made by conventional free-radical methods.[12]

General Experimental Workflow

Caption: A typical experimental workflow for using CPDT agents in RAFT polymerization.

Part 4: Applications in Research and Development

The control afforded by CPDT-mediated RAFT polymerization makes it a valuable tool for creating advanced materials. Its applications are widespread and continue to grow.

-

Drug Delivery : CPDTs are used to synthesize well-defined block copolymers that can self-assemble into nanoparticles (micelles or vesicles) for encapsulating and delivering therapeutic agents.[22] The ability to control polymer architecture allows for fine-tuning of drug loading and release kinetics.

-

Advanced Materials : The technique is employed to create polymers with specific functionalities for coatings, hydrogels, and nanocomposites. For example, polymers with controlled branching can be synthesized to modify surface properties or create materials with unique rheological behavior.[12]

-

Bioconjugation : The thiocarbonylthio end-group of RAFT-synthesized polymers can be chemically modified, allowing for the conjugation of biomolecules like peptides or DNA.[13][23] This is crucial for developing materials for biosensors and other biomedical applications.

Conclusion

Cyanodithioformate (CPDT) chain transfer agents are highly effective mediators for the RAFT polymerization of a wide range of activated monomers. Their chemical and physical properties, particularly the high reactivity conferred by the cyano group, allow for the synthesis of polymers with excellent control over molecular weight and dispersity. A thorough understanding of their solubility, stability, and reactivity, combined with rigorous analytical characterization, empowers researchers to harness the full potential of this technique. As the demand for precisely engineered macromolecules grows in fields from medicine to electronics, the utility and importance of CPDT agents in the synthetic polymer chemist's toolbox will only continue to increase.

References

- Influence of RAFT Agent on the Mechanism of Copolymerization of Polypropylene Glycol Maleinate with Acrylic Acid - PMC - NIH. (n.d.).

- Reversible Addition-Fragmentation Chain Transfer Polymeriz

- RAFT Polymerization - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - NIH. (n.d.).

- Mechanism of RAFT polymerization. | Download Scientific Diagram - ResearchGate. (n.d.).

-

SEC/GPC Analysis - . (n.d.). Impact Analytical.

- RAFT Polymerization Overview - YouTube. (2020, February 17). YouTube.

-

. (n.d.). Royal Society of Chemistry.

- Scalable, Green Chain Transfer Agent for Cationic RAFT Polymeriz

- Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - ResearchGate. (2020, November 17).

- (PDF) Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - ResearchGate. (2022, December).

- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. (2015, April 30). Agilent Technologies.

- Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation - Durham E-Theses. (n.d.). Durham University.

- Analysis of engineering polymers by GPC/SEC - Agilent. (n.d.). Agilent Technologies.

- Biodynamers: applications of dynamic covalent chemistry in single-chain polymer nanoparticles - PMC - NIH. (2024, July 15).

- New chain transfer agents for reversible addition-fragmentation chain transfer (RAFT) polymerisation in aqueous solution | Request PDF - ResearchGate. (2025, August 6).

- AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliC

- Polymer analysis by GPC-SEC Technical Note - ResearchGate. (n.d.).

- Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU - ResearchGate. (n.d.).

- Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products - PubMed. (2022, December 12).

- (PDF) RAFT-Based Polymers for Click Reactions - ResearchGate. (2022, January 13).

- Micro Review of RAFT Polymerization - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Synthesis and characterization of a set of novel copolymers by using RAFT polymerization method and “grafting through” strategy | Request PDF - ResearchGate. (2025, May).

- Polymerization data for the dual functional chain transfer agents. - ResearchGate. (n.d.).

- An Overview of Analytical Techniques for Polymer Characterization - YouTube. (2025, October 14). YouTube.

- Principal Component Analysis of 1D 1H Diffusion Edited NMR Spectra of Protein Therapeutics - PubMed. (n.d.).

- Evolution of Molar Mass Distributions Using a Method of Partial Moments: Initiation of RAFT Polymeriz

- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PubMed Central. (n.d.).

- End Group Reactions of RAFT-Prepared (Co)Polymers - ResearchGate. (n.d.).

- Spectroscopic Study of Five-Coordinated Thermal Treated Alumina Formation: FTIR and NMR Applying - MDPI. (2023, March 8). MDPI.

- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic

- Principal Component Analysis of 1D ¹H Diffusion Edited NMR Spectra of Protein Therapeutics - ResearchGate. (2021, June 16).

- Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed. (n.d.).

- CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Cyanide - NCBI. (n.d.).

- chain transfer polymerization: Topics by Science.gov. (n.d.). Science.gov.

- Exploring the role of polymer hydrophobicity in polymer–metal binding thermodynamics. (2022, January 28). Royal Society of Chemistry.

- (PDF) Simplification of the synthesis of the reversible addition–fragmentation chain transfer agent 2-(2-cyanopropyl)-dithiobenzoate - ResearchGate. (n.d.).

- How Is DSC Used In Polymer Science? - Chemistry For Everyone - YouTube. (2025, May 3). YouTube.

- What Is The Role Of Chain Transfer Agents? - Chemistry For Everyone - YouTube. (2025, September 8). YouTube.

- Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems - NIH. (2022, September 19).

- Controlling Primary Chain Dispersity in Network Polymers: Elucidating the Effect of Dispersity on Degradation - ResearchGate. (2023, November 9).

- How Is DSC Used To Study Polymer Phase Transitions? - Chemistry For Everyone. (2025, April 30). YouTube.

Sources

- 2. m.youtube.com [m.youtube.com]

- 3. lcms.cz [lcms.cz]

- 4. Micro Review of RAFT Polymerization [sigmaaldrich.com]

- 5. 가역적 첨가 분해 연쇄 이동(RAFT) 중합 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Influence of RAFT Agent on the Mechanism of Copolymerization of Polypropylene Glycol Maleinate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chain transfer polymerization: Topics by Science.gov [science.gov]

- 14. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 17. Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]

- 19. agilent.com [agilent.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. Biodynamers: applications of dynamic covalent chemistry in single-chain polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to Carbonotrithioate Fragmentation in Polymerization

Introduction

In the quest to engineer macromolecules with precisely defined architectures, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile controlled radical polymerization technique.[1] At the heart of this process lies the RAFT agent, typically a thiocarbonylthio compound, which governs the entire polymerization through a degenerative chain transfer mechanism.[2] Among the various classes of RAFT agents, carbonotrithioates (more commonly known as trithiocarbonates) are particularly noteworthy for their versatility in controlling the polymerization of a wide range of monomers, from more-activated monomers (MAMs) like styrenes and acrylates to some intermediate-activated monomers (IAMs).[3][4]

The efficacy of the RAFT process hinges on a delicate equilibrium of radical addition and fragmentation steps.[2] Understanding the fragmentation of the intermediate radical adduct is paramount, as this step dictates the rate of chain equilibration and, consequently, the degree of control over polymer molecular weight, dispersity, and architecture.[5] This in-depth guide provides a technical exploration of the theoretical and computational methodologies used to study the fragmentation of carbonotrithioate RAFT agents. We will delve into the quantum chemical calculations that illuminate structure-reactivity relationships and provide predictive power for designing next-generation RAFT agents for advanced applications, including drug delivery systems and functional biomaterials.

The Core Mechanism: A Delicate Balance

The RAFT process is characterized by a rapid equilibrium between active (propagating) radical species and dormant polymer chains. This equilibrium is mediated by the RAFT agent, as depicted in the mechanism below. A propagating radical (Pn•) adds to the thiocarbonyl sulfur of the trithiocarbonate RAFT agent (Z-C(=S)S-R), forming a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting species (the reverse of the addition step) or fragmenting to release the R group as a new radical (R•) and forming a dormant polymeric RAFT agent (Pn-S-C(=S)-Z).[2]

For successful RAFT polymerization, the fragmentation of the intermediate radical must be fast relative to propagation.[5] The choice of the activating 'Z' group and the leaving 'R' group is critical, as their electronic and steric properties intrinsically link to the reactivity of the RAFT agent and the stability of the intermediate radical.[6][7]

Caption: The core RAFT equilibrium involving the trithiocarbonate agent.

Theoretical Framework for Analyzing Fragmentation